

# Application Notes: **Nintedanib Esylate** in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nintedanib esylate |           |
| Cat. No.:            | B1678937           | Get Quote |

#### Introduction

Nintedanib esylate, marketed under trade names like Ofev and Vargatef, is a potent, small-molecule tyrosine kinase inhibitor (TKI).[1] It functions as a triple angiokinase inhibitor by targeting vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR  $\alpha$  and  $\beta$ ).[1][2] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades crucial for cell proliferation, migration, and angiogenesis.[2][3] Additionally, it inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[3][4] This multitargeted approach makes Nintedanib a valuable tool for investigating the processes of cell migration and invasion, which are fundamental to cancer metastasis and fibrotic diseases.[1][5]

#### Mechanism of Action in Migration and Invasion

The proliferation and migration of fibroblasts, endothelial cells, and pericytes are critical for angiogenesis and tissue remodeling.[6] Key signaling pathways, including the Akt and ERK pathways, are activated by growth factors like VEGF, PDGF, and FGF.[7] Nintedanib's inhibition of their cognate receptors effectively blocks these downstream pathways, leading to a reduction in cell motility and invasive capacity.[5][7] Preclinical studies have consistently demonstrated that Nintedanib can inhibit the proliferation, migration, and differentiation of fibroblasts and endothelial cells, providing a strong rationale for its use in migration and invasion assays.[5][6]



## **Signaling Pathway Inhibited by Nintedanib**



Click to download full resolution via product page

Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR, blocking downstream Akt and ERK pathways.

## **Quantitative Data Summary**

The following tables summarize the inhibitory effects of **Nintedanib esylate** on cell migration and invasion from published studies.

Table 1: Nintedanib Inhibition of Cell Invasion



| Cell Line                    | Assay Type                                   | Nintedanib<br>Concentration | Percent<br>Inhibition of<br>Invasion | Reference |
|------------------------------|----------------------------------------------|-----------------------------|--------------------------------------|-----------|
| PC3 (Prostate<br>Cancer)     | Transwell<br>Invasion                        | 2.5 μΜ                      | 72.4%                                | [8]       |
| PC3 (Prostate<br>Cancer)     | Transwell<br>Invasion (72h<br>pre-treatment) | 2.5 μΜ                      | 52.1%                                | [8]       |
| Adenocarcinoma<br>Cell Lines | Transwell<br>Invasion                        | 2.0 μΜ                      | ~60-70%                              | [9]       |

Table 2: Nintedanib IC50 Values in Fibroblasts

| Cell Type           | Parameter<br>Measured               | IC50 (μM)   | Reference |
|---------------------|-------------------------------------|-------------|-----------|
| Control Fibroblasts | Proliferation (Fold Cell<br>Number) | 1.10 ± 0.17 | [9]       |
| Control Fibroblasts | Fibrosis (COL1A1<br>Expression)     | 0.81 ± 0.08 | [9]       |
| ADC-TAFs            | Proliferation (Fold Cell<br>Number) | 1.20 ± 0.20 | [9]       |
| ADC-TAFs            | Fibrosis (COL1A1<br>Expression)     | 0.87 ± 0.08 | [9]       |

<sup>\*</sup>ADC-TAFs: Adenocarcinoma-associated Tumour-associated Fibroblasts

# Experimental Protocols Transwell Invasion Assay (Boyden Chamber Assay)

This protocol details the measurement of cancer cell invasion through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of Nintedanib.



## **Experimental Workflow: Transwell Invasion Assay**



Click to download full resolution via product page

Caption: Workflow for the Transwell invasion assay with Nintedanib treatment.

## **Materials**

- 24-well plates with Transwell inserts (8 μm pore size)
- Matrigel® Basement Membrane Matrix
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Nintedanib esylate stock solution (in DMSO)



- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS)
- Cotton swabs
- Fixation solution (e.g., 4% Paraformaldehyde or 70% Ethanol)
- Staining solution (0.1% Crystal Violet in 2% ethanol)

### **Procedure**

- Coating the Inserts: Thaw Matrigel® on ice overnight. Dilute Matrigel® with ice-cold, serum-free medium (1:3 ratio is common, but may need optimization).[10] Add 50-100 μL of the diluted Matrigel® to the upper chamber of each Transwell insert and incubate at 37°C for at least 1 hour to allow solidification.[10][11]
- Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.
- Cell Seeding: Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1x10<sup>5</sup> to 5x10<sup>5</sup> cells/mL. Prepare treatment groups by adding Nintedanib esylate (e.g., 0.1 μM to 10 μM) or vehicle control to the cell suspension.
- Assay Assembly: Add 600 μL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.[10] Carefully seed 100-200 μL of the prepared cell suspension into the Matrigel®-coated upper chamber.[10]
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 16-48 hours. The incubation time depends on the cell type's invasive potential.[12]
- Fixation and Staining: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the medium and non-invaded cells from the inside of the insert.[13] Fix the invaded cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% PFA for 10-15 minutes.[11][13] Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 10-20 minutes.[12]



- Washing and Drying: Gently wash the inserts with distilled water to remove excess stain and allow them to air dry completely.[10]
- Quantification: Image the bottom of the membrane using a microscope at 10x or 20x magnification. Count the number of stained cells in several random fields of view. For a more quantitative approach, the crystal violet can be eluted with 33% acetic acid, and the absorbance can be measured at 590 nm.[14]

## **Wound Healing (Scratch) Assay**

This protocol is used to assess two-dimensional cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored in the presence of Nintedanib.

## **Experimental Workflow: Wound Healing Assay**



Click to download full resolution via product page



Caption: Workflow for the wound healing (scratch) assay with Nintedanib treatment.

#### **Materials**

- · 6-well or 12-well tissue culture plates
- Cell culture medium with appropriate serum concentration (e.g., 1-2% FBS to minimize proliferation)
- Nintedanib esylate stock solution (in DMSO)
- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS)
- Sterile 200 μL pipette tips
- Microscope with a camera

## **Procedure**

- Cell Seeding: Seed cells into a 6-well plate at a density that will form a 100% confluent monolayer within 24 hours.[13]
- Creating the Wound: Once the monolayer is confluent, use a sterile 200 μL pipette tip to make a straight scratch across the center of the well.[15] To ensure consistency, apply firm, constant pressure. A cross-shaped scratch can also be made.[12]
- Washing and Treatment: Gently wash the well twice with PBS to remove any detached cells
  and cell debris.[12] Aspirate the PBS and add fresh, low-serum medium containing the
  desired concentration of Nintedanib esylate or vehicle control. Using low-serum media
  helps ensure that wound closure is primarily due to migration rather than proliferation.[16]
- Imaging: Immediately place the plate on a microscope stage and capture images of the scratch at designated locations (Time 0). Mark the locations on the plate to ensure the same fields are imaged at subsequent time points.
- Incubation and Monitoring: Return the plate to the 37°C, 5% CO<sub>2</sub> incubator. Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in



the control well is nearly closed.

 Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cellfree "wound" at each time point. The percentage of wound closure can be calculated using the following formula:

% Wound Closure =  $[(Area at T_0 - Area at T_x) / Area at T_0] \times 100$ 

Compare the rate of wound closure between Nintedanib-treated groups and the vehicle control to determine the inhibitory effect on cell migration.[17]

## References

- 1. What is Nintedanib esylate used for? [synapse.patsnap.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Effects of nintedanib on the microvascular architecture in a lung fibrosis model PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nintedanib inhibits growth of human prostate carcinoma cells by modulating both cell cycle and angiogenesis regulators PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients PMC [pmc.ncbi.nlm.nih.gov]
- 10. snapcyte.com [snapcyte.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
- 13. In vitro Cell Migration and Invasion Assays PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. repo.uni-hannover.de [repo.uni-hannover.de]



- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Nintedanib Esylate in Cell Migration and Invasion Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678937#cell-migration-and-invasion-assays-with-nintedanib-esylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com